molecular formula C17H15N3O4S2 B11544494 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B11544494
M. Wt: 389.5 g/mol
InChI Key: HRPNHMUBVUMYPZ-UHFFFAOYSA-N
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Description

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound with a molecular formula of C16H14N4O4S2. This compound is characterized by the presence of a nitrobenzothiazole moiety and a phenoxyethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable nitro-substituted aromatic aldehyde under acidic conditions.

    Thioether Formation: The nitrobenzothiazole is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 2-phenoxyethylamine in the presence of an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitrobenzothiazole derivatives.

    Reduction: Formation of aminobenzothiazole derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The nitrobenzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C17H15N3O4S2/c21-16(18-8-9-24-13-4-2-1-3-5-13)11-25-17-19-14-7-6-12(20(22)23)10-15(14)26-17/h1-7,10H,8-9,11H2,(H,18,21)

InChI Key

HRPNHMUBVUMYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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